molecular formula C5H4N4S B2555090 [1,2]Thiazolo[3,4-b]pyrazin-3-amine CAS No. 1448338-30-4

[1,2]Thiazolo[3,4-b]pyrazin-3-amine

Cat. No.: B2555090
CAS No.: 1448338-30-4
M. Wt: 152.18
InChI Key: KXLHFWQFCMNKNJ-UHFFFAOYSA-N
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Description

[1,2]Thiazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that features a fused ring system combining thiazole and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Thiazolo[3,4-b]pyrazin-3-amine typically involves the annulation of the thiazole ring to the pyrazine ring. One common method includes the cyclization of appropriate thioamide and diaminopyrazine precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with 2,3-dichloropyrazine in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[1,2]Thiazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[1,2]Thiazolo[3,4-b]pyrazin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2]Thiazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2]Thiazolo[3,4-b]pyrazin-3-amine is unique due to its specific ring fusion and the presence of both thiazole and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

[1,2]thiazolo[3,4-b]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-4-3-5(9-10-4)8-2-1-7-3/h1-2H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHFWQFCMNKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(SN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448338-30-4
Record name [1,2]thiazolo[3,4-b]pyrazin-3-amine
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